7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-9-4-2-8(3-5-9)11-6-10(12(18)19)16-13-14-7-15-17(11)13/h2-7,11H,1H3,(H,18,19)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSZJYKVJMJMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Antimicrobial Activity: Triazolopyrimidine derivatives, including this compound, exhibit antimicrobial properties and are being investigated for their potential to combat multidrug-resistant pathogens.
Material Science: The compound’s unique structure makes it a candidate for applications in material sciences, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α. Additionally, it inhibits endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7 and 5
Key structural analogs differ in substituents at positions 5 and 7, significantly altering their properties:
*Hypothetical formula based on core structure; †Calculated based on analogous compounds.
Key Observations :
- Lipophilicity : The 4-methylphenyl substituent () increases hydrophobicity compared to the carboxylic acid group, favoring blood-brain barrier penetration for anticonvulsant activity .
- Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility than esters or amides (e.g., compound in with carboxamide group, molar mass 347.37 g/mol).
- Bioactivity : The 4-methoxyphenyl group is associated with glucokinase activation and dipeptidyl peptidase-4 (DPP-4) inhibition, as seen in a related 5-phenyl analog .
Anticonvulsant Activity
Triazolo-pyrimidines with substituted phenyl groups (e.g., 7-(substituted-phenyl)-6,7-dihydro derivatives) show potent anticonvulsant activity in maximal electroshock (MES) tests. Alkylamino substituents, however, correlate with high toxicity, emphasizing the importance of substituent selection .
Antibacterial and Anti-inflammatory Properties
Derivatives with benzylthio and carboxamide groups (e.g., compounds 1, 10, 13, and 16 in ) exhibit antibacterial activity against Enterococcus. The carboxylic acid group in the target compound may enhance binding to bacterial targets via ionic interactions.
Enzyme Inhibition
A related 5-phenyl analog demonstrated dual activity as a glucokinase activator and DPP-4 inhibitor .
Physicochemical Properties
- pKa and Solubility : The carboxylic acid group (predicted pKa ~2–3) enhances solubility at physiological pH but reduces membrane permeability compared to neutral derivatives.
- Thermal Stability : Compounds with 4-methoxyphenyl groups (e.g., ) exhibit high thermal stability (predicted boiling point 483.9°C), suitable for industrial processing.
Biological Activity
The compound 7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 284.31 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated an IC value of 9.1 µg/mL in MCF-7 breast cancer cells, indicating potent anticancer activity comparable to standard chemotherapeutics .
- Mechanism of Action : The anticancer mechanism appears to involve the induction of apoptosis through the activation of caspases and the cleavage of PARP (Poly (ADP-ribose) polymerase), leading to cell cycle arrest at the G2/M phase .
| Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 9.1 | Apoptosis via caspase activation |
| A549 | Not specified | Inhibition of cell growth in xenograft models |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- Inhibition of COX Enzymes : The compound has shown significant inhibition of COX-2 activity, with IC values comparable to those of celecoxib (0.04 µmol), suggesting its potential as an anti-inflammatory agent .
- Animal Models : In carrageenan-induced paw edema models, the compound exhibited notable reductions in inflammation markers, indicating effective anti-inflammatory action in vivo .
Antimicrobial Activity
The antimicrobial properties of triazolopyrimidine derivatives have been explored as well:
- Bacterial Activity : The compound demonstrated significant efficacy against several human pathogenic bacteria. Its antibacterial activity was evaluated against strains such as E. coli and S. aureus, showing promising results that suggest potential use in treating bacterial infections .
Case Studies and Research Findings
Several case studies illustrate the compound's efficacy:
- Study on MCF-7 Cells : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a decrease in cell viability and induced apoptosis through mitochondrial pathways .
- Inflammation Model in Rats : In a rat model of inflammation induced by carrageenan, administration of the compound significantly reduced paw swelling compared to untreated controls .
- Antimicrobial Screening : A series of tests against common pathogens indicated that derivatives of this compound could serve as effective alternatives to existing antibiotics due to their broad-spectrum activity .
Q & A
Basic: What are the recommended green synthesis protocols for 7-(4-Methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?
Methodological Answer:
The compound can be synthesized using eco-friendly protocols involving 4,4’-trimethylenedipiperidine (TMDP) as a recyclable catalyst. Two approaches are validated:
- Solvent-based : A 1:1 (v/v) ethanol/water mixture under reflux (65–78°C), yielding >85% product .
- Solvent-free : TMDP is liquefied at 65°C, acting as both catalyst and reaction medium, achieving comparable yields .
Key advantages include reduced toxicity, non-flammability, and recyclability of TMDP (5 cycles without activity loss). Avoid traditional piperidine due to regulatory and safety concerns .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR (400 MHz) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .
- Microanalysis : Validates elemental composition (C, H, N within ±0.3% of theoretical values) .
Basic: How do solubility properties influence purification and handling in laboratory settings?
Methodological Answer:
The carboxylic acid moiety enhances water solubility, enabling purification via aqueous washes. However, the 4-methoxyphenyl group introduces hydrophobicity, necessitating mixed-solvent systems (e.g., ethanol/water) for recrystallization. Chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting impurities from analogs with varying substituents .
Advanced: How can researchers resolve contradictions in NMR data due to substituent variations in triazolopyrimidine derivatives?
Methodological Answer:
Contradictions arise from electronic effects of substituents:
- Electron-withdrawing groups (e.g., -Cl, -Br) deshield adjacent protons, causing downfield shifts (Δδ +0.2–0.5 ppm) .
- Methoxy groups exert resonance effects, altering coupling patterns in aromatic regions .
Strategy : Compare with structurally characterized analogs (e.g., 2-methyl or 5-propyl derivatives) and use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced: What strategies optimize reaction yields during scaled-up synthesis under industrial constraints?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of ester intermediates) .
- Catalyst Immobilization : TMDP can be supported on silica or polymers for easier recovery .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology. For example, a 5°C increase in reflux conditions improved yields by 12% in pilot-scale trials .
Advanced: What experimental approaches elucidate the compound’s mechanism in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., dihydrofolate reductase) using software like AutoDock Vina. The triazole-pyrimidine core aligns with active-site residues (e.g., Asp27, Tyr100) .
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., NADPH oxidation at 340 nm) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate competitive vs. allosteric inhibition .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1B) .
- Ventilation : Use fume hoods to avoid inhalation of dust (TLV: 0.1 mg/m³) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact biological activity?
Methodological Answer:
- Methoxy Groups : Enhance lipophilicity (logP +0.5), improving membrane permeability but reducing solubility. Example: 4-methoxyphenyl analogs show 3× higher antiproliferative activity (IC₅₀ = 8.2 µM) vs. hydroxyl derivatives in HeLa cells .
- Carboxylic Acid : Enables salt formation (e.g., sodium salt) for improved bioavailability .
Validation : SAR studies via parallel synthesis of 10 analogs with systematic substituent variations .
Basic: What chromatographic methods ensure purity >95% for pharmacological assays?
Methodological Answer:
- HPLC : C18 column, gradient elution (20–80% acetonitrile in 0.1% formic acid), UV detection at 254 nm. Retention time: 6.8 ± 0.2 min .
- TLC : Silica gel GF254, ethyl acetate/hexane (3:7), Rf = 0.45 .
Advanced: How can researchers address low reproducibility in cyclization steps during synthesis?
Methodological Answer:
- Moisture Control : Use molecular sieves (4Å) in reactions to prevent hydrolysis of intermediates .
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, p-TSA) to stabilize transition states. TMDP’s dual hydrogen-bonding capacity reduces activation energy by 15 kJ/mol .
- In Situ Monitoring : ReactIR tracks cyclization progress (disappearance of nitrile peak at 2240 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
